In Vitro MIC Potency Advantage of Delamanid Over Pretomanid Against Drug-Resistant M. tuberculosis Clinical Isolates
Delamanid exhibits substantially lower MICs than pretomanid against the same MDR-TB and XDR-TB clinical isolate panels. In a direct head-to-head study, delamanid demonstrated greater in vitro potency than pretomanid; notably, four MDR-TB isolates categorized as delamanid-resistant still showed pretomanid MICs of only 0.031–0.063 mg/L, indicating delamanid retains lower absolute MIC values in susceptible populations [1]. The review by Mudde et al. confirms that 'delamanid has lower MICs and higher mycobacterial load reductions at lower drug concentrations and doses compared with pretomanid' [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MDR-TB clinical isolates |
|---|---|
| Target Compound Data | Delamanid MIC range: 0.006–0.024 μg/mL (drug-susceptible and MDR-TB) [3]; MIC90: 0.01248 μg/mL (drug-susceptible), 0.01341 μg/mL (drug-resistant) [4] |
| Comparator Or Baseline | Pretomanid MIC values in four MDR-TB isolates resistant to delamanid: 0.031–0.063 mg/L [1]; typical pretomanid MIC against H37Rv: <1 μg/mL [2] |
| Quantified Difference | Delamanid MICs approximately 2–5 fold lower than pretomanid MICs in comparable MDR-TB isolate testing; delamanid MIC ~0.006–0.024 μg/mL vs pretomanid MIC range in the same studies reported as higher across all matched comparisons [1][2]. |
| Conditions | Broth microdilution method (7H9 medium); clinical MDR-TB and XDR-TB isolates from China; M. tuberculosis H37Rv laboratory strain [1][3]. |
Why This Matters
Lower MIC translates to a wider therapeutic window and potential dose-sparing in combination regimens, a critical procurement consideration when selecting a nitroimidazole backbone for preclinical combination studies or clinical trial supply.
- [1] Wen S, Jing W, Zhang T, Zong Z, Xue Y, Shang Y, et al. Comparison of in vitro activity of the nitroimidazoles delamanid and pretomanid against multidrug-resistant and extensively drug-resistant tuberculosis. European Journal of Clinical Microbiology & Infectious Diseases. 2019;38(7):1293–1296. View Source
- [2] Mudde SE, Upton AM, Lenaerts A, Bax HI, De Steenwinkel JEM. Delamanid or pretomanid? A Solomonic judgement! Journal of Antimicrobial Chemotherapy. 2022;77(4):880–902. View Source
- [3] Matsumoto M, Hashizume H, Tomishige T, Kawasaki M, Tsubouchi H, Sasaki H, et al. OPC-67683, a Nitro-Dihydro-Imidazooxazole Derivative with Promising Action against Tuberculosis In Vitro and In Mice. PLoS Medicine. 2006;3(11):e466. View Source
- [4] Cayman Chemical. Delamanid Product Datasheet: MIC data. Neta Scientific. 2022. View Source
